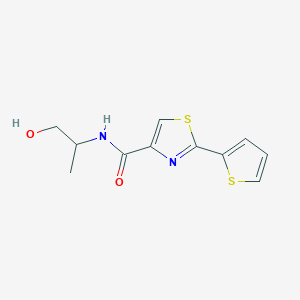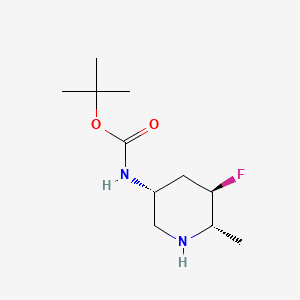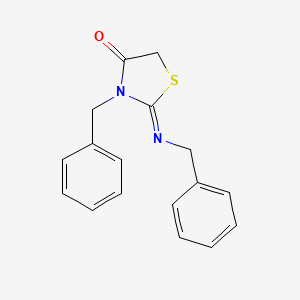
5-Fluoro-2,4-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2,4-dimethylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dimethylpyrimidine typically involves the fluorination of 2,4-dimethylpyrimidine. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The process involves the electrophilic fluorination of the pyrimidine ring, resulting in the substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents like Selectfluor® make it feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2,4-dimethylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,4-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Fluorinated pyrimidines are often explored for their potential as antiviral and anticancer agents.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its enhanced stability and bioactivity.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2,4-dimethylpyrimidine involves its interaction with biological targets, often through the formation of hydrogen bonds and van der Waals interactions. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. Specific pathways and molecular targets may vary depending on the application, but the compound’s ability to mimic natural pyrimidines allows it to interfere with nucleic acid synthesis and function.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used anticancer drug that also incorporates a fluorine atom into the pyrimidine ring.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.
5-Fluoro-2,4,6-trimethylpyrimidine: A compound with additional methyl groups, affecting its chemical properties.
Uniqueness: 5-Fluoro-2,4-dimethylpyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H7FN2 |
|---|---|
Molekulargewicht |
126.13 g/mol |
IUPAC-Name |
5-fluoro-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 |
InChI-Schlüssel |
VWLHFPYDMKSVGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)

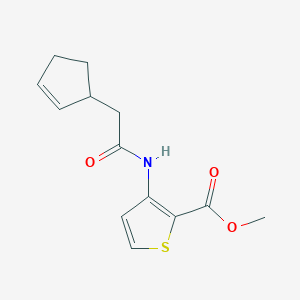
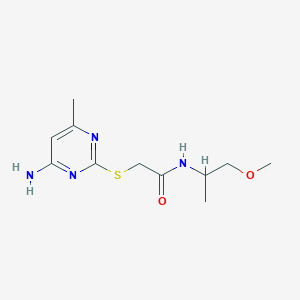
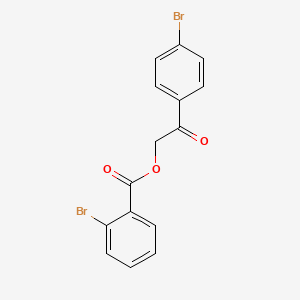
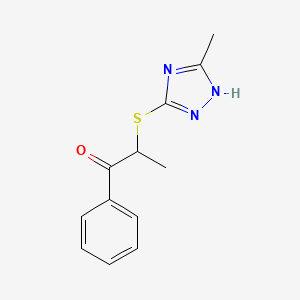
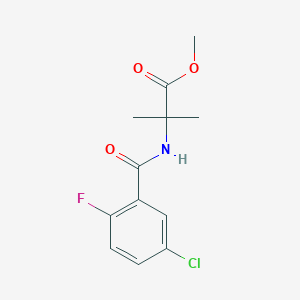
![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)


